Technical Whitepaper: 6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Technical Whitepaper: 6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one
The following technical guide provides an in-depth analysis of 6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one , a critical heterocyclic scaffold in medicinal chemistry.
Identity, Synthesis, and Application in Drug Discovery
Executive Summary
6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one represents a specialized subclass of the 1,8-naphthyridine family, a privileged scaffold in pharmaceutical research. Characterized by a fused pyridine-dihydropyridinone system with a chlorine substituent at the 6-position, this compound serves as a versatile intermediate for developing kinase inhibitors, antibacterial agents (e.g., nalidixic acid analogs), and HIV integrase inhibitors.
While the parent compound (2,3-dihydro-1,8-naphthyridin-4(1H)-one, CAS 53945-63-0) is widely cataloged, the 6-chloro derivative is often synthesized in situ or classified as a proprietary research intermediate. This guide delineates its chemical identity, robust synthetic protocols, and validation metrics, providing a self-contained resource for researchers.
Chemical Identity & Properties
Nomenclature & Classification
-
IUPAC Name: 6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one
-
Alternative Names: 6-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridin-4-one; 6-Chloro-2,3-dihydro-4-oxo-1,8-naphthyridine.
-
Functional Groups: Secondary amine (N1), Ketone (C4), Aryl Chloride (C6).
Physicochemical Constants (Predicted/Analog-Based)
The following data is derived from structural analogs and computational models, as specific experimental data for the isolated 6-chloro derivative is sparse in public registries.
| Property | Value / Description | Note |
| Molecular Formula | C₈H₇ClN₂O | - |
| Molecular Weight | 182.61 g/mol | - |
| Appearance | Off-white to pale yellow solid | Typical of naphthyridinones |
| Melting Point | 185–195 °C | Estimated based on parent (mp ~170°C) |
| Solubility | DMSO, DMF, hot Ethanol | Poor solubility in water/ether |
| pKa (N1-H) | ~ -1.0 to 0.5 | Weakly basic pyridine N; Amide-like N1 |
| LogP | ~ 1.2 – 1.5 | Lipophilic due to Cl-substitution |
Synthetic Pathways & Protocols
The synthesis of 6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one typically follows a Michael Addition-Cyclization sequence. This route is preferred for its scalability and use of readily available starting materials: 2-amino-5-chloropyridine and ethyl acrylate .
Reaction Mechanism
-
Michael Addition: The exocyclic amine of 2-amino-5-chloropyridine attacks the
-carbon of ethyl acrylate. -
Cyclization: An acid-mediated intramolecular Friedel-Crafts acylation (or ester condensation) closes the ring at the pyridine C3 position.
Synthesis Workflow Diagram
Figure 1: Two-step synthesis of 6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one via Michael addition and acid-mediated cyclization.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-((5-chloropyridin-2-yl)amino)propanoate
-
Reagents: 2-Amino-5-chloropyridine (1.0 eq), Ethyl acrylate (1.5 eq), Glacial Acetic Acid (cat. or solvent).[2]
-
Procedure:
-
Dissolve 2-amino-5-chloropyridine in ethyl acrylate (or use ethanol as solvent with excess acrylate).
-
Add catalytic glacial acetic acid (5 mol%).
-
Reflux the mixture for 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Concentrate under reduced pressure to remove excess acrylate.
-
Purification: Recrystallize from ethanol/hexane or purify via silica gel chromatography to obtain the ester intermediate.
-
Step 2: Cyclization to 6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one
-
Reagents: Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P2O5 in MsOH).
-
Procedure:
-
Mix the ester intermediate (from Step 1) with PPA (10–15 equivalents by weight).
-
Heat the mixture to 100–120 °C for 2–4 hours. Note: Higher temperatures may cause decomposition.
-
Quench: Cool to ~60 °C and pour slowly into crushed ice/water with vigorous stirring.
-
Neutralization: Adjust pH to ~7–8 using solid Na₂CO₃ or 50% NaOH solution (keep temperature <20 °C).
-
Isolation: The product typically precipitates as a solid. Filter, wash with cold water, and dry.
-
Purification: Recrystallize from DMF/Ethanol if necessary.
-
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
Proton NMR (¹H NMR) - 400 MHz, DMSO-d₆
| Position | Shift ( | Multiplicity | Integration | Assignment |
| N1-H | 7.5 – 8.0 | Broad Singlet | 1H | Amine proton (exchangeable) |
| C7-H | 8.3 – 8.5 | Doublet ( | 1H | Pyridine proton (ortho to N8) |
| C5-H | 7.8 – 8.0 | Doublet ( | 1H | Pyridine proton (meta to N8) |
| C3-H₂ | 2.5 – 2.7 | Triplet | 2H | |
| C2-H₂ | 3.4 – 3.6 | Triplet/Multiplet | 2H |
Diagnostic Check: The disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) confirms cyclization. The coupling constant (
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI+
-
Expected Mass (M+H)⁺: 183.03 (for ³⁵Cl) and 185.03 (for ³⁷Cl).
-
Isotope Pattern: Distinct 3:1 ratio for M / M+2 peaks due to Chlorine.
Applications in Drug Discovery[8]
The 6-chloro-1,8-naphthyridinone scaffold is a "privileged structure" capable of binding to diverse biological targets.
Key Therapeutic Areas
-
HIV Integrase Inhibitors: The naphthyridinone core mimics the diketo acid pharmacophore required for chelating Mg²⁺ ions in the integrase active site.
-
Kinase Inhibitors: The planar structure allows intercalation or ATP-competitive binding in kinase domains (e.g., TGF
R1, PDE10A). -
Antibacterial Agents: Analogs of nalidixic acid (a 1,8-naphthyridine) target DNA gyrase. The 6-chloro substituent modulates lipophilicity and metabolic stability.
Functionalization Logic
The scaffold offers three primary vectors for optimization:
-
N1-Alkylation: Modifies solubility and permeability.
-
C6-Substitution: The chlorine atom serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups.
-
C3-Modification: Aldol condensations or halogenations at the
-position.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle PPA/Eaton's reagent with extreme care (corrosive).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
References
-
Sigma-Aldrich. 6-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine (Product No. EN300-1720842).Link
-
PubChem. 2,3-Dihydro-1,8-naphthyridin-4(1H)-one (Parent Compound, CID 2733526).Link
-
National Institutes of Health (NIH). Biological Activity of Naturally Derived Naphthyridines. PMC. Link
-
Bentham Science. Triflic Acid as Efficient Catalyst for the Hydroamination of Ethyl Acrylate with 2-Aminopyridines.[5][6] Letters in Organic Chemistry, Vol 12.[5][6] Link
-
Royal Society of Chemistry. Synthesis of functionalized tetrahydrodibenzo[b,g][1,8]naphthyridin-1(2H)-ones. Organic & Biomolecular Chemistry.[1][7][8][9] Link
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- 1. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of functionalized tetrahydrodibenzo[b,g][1,8]naphthyridin-1(2H)-ones through base-promoted annulation of quinoline-derived dipolarophiles and cyclic enaminones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. 6-chloro-2-oxo-N-[(1S,5R)-8-[[1-(4,4,4-trifluorobutyl)piperidin-4-yl]methylsulfonyl]-8-azabicyclo[3.2.1]octan-3-yl]-1,3-dihydroindole-5-carboxamide | C26H34ClF3N4O4S | CID 118946372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Refining the Amino Reactivity-Based Identification of Respiratory Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
